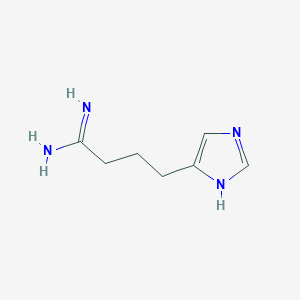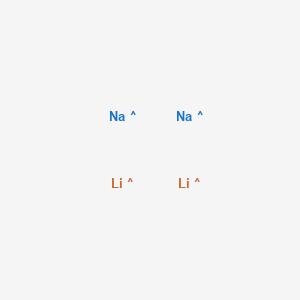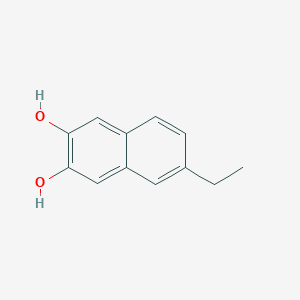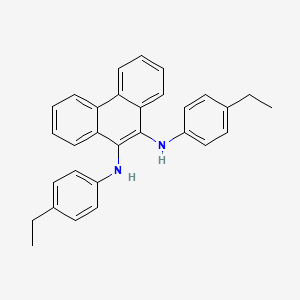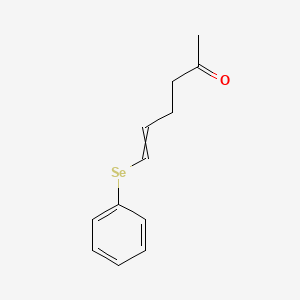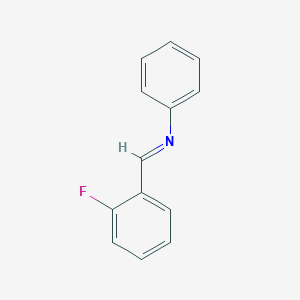![molecular formula C30H46O4Si B14282724 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate CAS No. 135140-06-6](/img/structure/B14282724.png)
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a hexyl chain substituted with a trimethylsilyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(Octyloxy)phenol: This can be achieved by reacting phenol with octyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(Octyloxy)phenyl 4-hydroxybenzoate: The 4-(Octyloxy)phenol is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the Trimethylsilyl Group: The final step involves the reaction of the intermediate with 1-(trimethylsilyl)hexyl bromide under basic conditions to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Octyloxy)phenyl 4-hydroxybenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
4-(Hexyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate: Contains a hexyloxy group instead of an octyloxy group, affecting its physical and chemical properties.
Uniqueness
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is unique due to the presence of both the octyloxy and trimethylsilyl groups. These groups confer distinct properties to the compound, such as increased lipophilicity and enhanced reactivity in certain chemical reactions.
Propiedades
Número CAS |
135140-06-6 |
|---|---|
Fórmula molecular |
C30H46O4Si |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
(4-octoxyphenyl) 4-(1-trimethylsilylhexoxy)benzoate |
InChI |
InChI=1S/C30H46O4Si/c1-6-8-10-11-12-14-24-32-26-20-22-28(23-21-26)34-30(31)25-16-18-27(19-17-25)33-29(35(3,4)5)15-13-9-7-2/h16-23,29H,6-15,24H2,1-5H3 |
Clave InChI |
VVEJACJXSWHDHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(CCCCC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


